Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazole-4-carboxylate schiff bases, have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant antibacterial and antifungal potential .
Result of Action
Similar compounds have shown significant antibacterial and antifungal potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of thiourea and ethyl chloroacetate in the presence of a base, followed by chlorination and trifluoromethylation steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps including recrystallization and chromatography to achieve the desired product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms within the thiazole ring.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazole derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
- 2-Aminothiazole derivatives
- Thiazole-based heterocycles
Comparison: Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity compared to other thiazole derivatives. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
ethyl 2-chloro-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGEVXPQKZHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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